2-(difluoromethyl)-5-ethynylpyridine
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Overview
Description
2-(Difluoromethyl)-5-ethynylpyridine is a compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound features a pyridine ring substituted with a difluoromethyl group at the second position and an ethynyl group at the fifth position. The presence of the difluoromethyl group imparts unique physicochemical properties, making it a valuable entity in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct difluoromethylation of pyridine derivatives using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The ethynyl group can be introduced via Sonogashira coupling reactions, which involve the reaction of a halogenated pyridine with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of 2-(difluoromethyl)-5-ethynylpyridine may involve large-scale difluoromethylation and ethynylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-ethynylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming various substituted pyridines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include pyridine N-oxides, methyl-substituted pyridines, and various substituted pyridine derivatives .
Scientific Research Applications
2-(Difluoromethyl)-5-ethynylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-5-ethynylpyridine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. The ethynyl group can participate in π-π interactions and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated pyridines and ethynyl-substituted pyridines. Examples include 2-(difluoromethyl)pyridine and 5-ethynylpyridine .
Uniqueness
2-(Difluoromethyl)-5-ethynylpyridine is unique due to the combination of the difluoromethyl and ethynyl groups on the pyridine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various scientific applications .
Properties
CAS No. |
1211540-64-5 |
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Molecular Formula |
C8H5F2N |
Molecular Weight |
153.13 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-ethynylpyridine |
InChI |
InChI=1S/C8H5F2N/c1-2-6-3-4-7(8(9)10)11-5-6/h1,3-5,8H |
InChI Key |
FXTGUIJWLBREIU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=C(C=C1)C(F)F |
Purity |
95 |
Origin of Product |
United States |
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